8-BROMO-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-AMINE HYDROCHLORIDE 8-BROMO-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-AMINE HYDROCHLORIDE
Brand Name: Vulcanchem
CAS No.: 1955562-11-4
VCID: VC5975595
InChI: InChI=1S/C9H10BrNO.ClH/c10-7-3-1-2-6-8(11)4-5-12-9(6)7;/h1-3,8H,4-5,11H2;1H
SMILES: C1COC2=C(C1N)C=CC=C2Br.Cl
Molecular Formula: C9H11BrClNO
Molecular Weight: 264.55

8-BROMO-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-AMINE HYDROCHLORIDE

CAS No.: 1955562-11-4

Cat. No.: VC5975595

Molecular Formula: C9H11BrClNO

Molecular Weight: 264.55

* For research use only. Not for human or veterinary use.

8-BROMO-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-AMINE HYDROCHLORIDE - 1955562-11-4

Specification

CAS No. 1955562-11-4
Molecular Formula C9H11BrClNO
Molecular Weight 264.55
IUPAC Name 8-bromo-3,4-dihydro-2H-chromen-4-amine;hydrochloride
Standard InChI InChI=1S/C9H10BrNO.ClH/c10-7-3-1-2-6-8(11)4-5-12-9(6)7;/h1-3,8H,4-5,11H2;1H
Standard InChI Key GQVQWQSPIBHZSG-UHFFFAOYSA-N
SMILES C1COC2=C(C1N)C=CC=C2Br.Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 8-bromo-3,4-dihydro-2H-chromen-4-amine hydrochloride, reflects its bicyclic benzopyran core (C9H10BrNO\text{C}_9\text{H}_{10}\text{BrNO}) with a saturated dihydrofuran ring. The hydrochloride salt form enhances solubility in polar solvents, a critical factor for in vitro studies. Key structural identifiers include:

  • Canonical SMILES: C1COC2=C(C1N)C=CC=C2Br.Cl\text{C1COC2=C(C1N)C=CC=C2Br.Cl}

  • InChI Key: GQVQWQSPIBHZSG-UHFFFAOYSA-N\text{GQVQWQSPIBHZSG-UHFFFAOYSA-N}

Predicted Physicochemical Parameters

While experimental data for the hydrochloride salt remains limited, properties of the free base (8-bromo-3,4-dihydro-2H-chromen-4-amine, CAS 886762-91-0) provide foundational insights:

  • Boiling Point: 286.2±40.0C286.2 \pm 40.0^\circ \text{C} (estimated)

  • Density: 1.509±0.06g/cm31.509 \pm 0.06 \, \text{g/cm}^3

  • pKa: 8.40±0.208.40 \pm 0.20, indicating moderate basicity at physiological pH

For the hydrochloride form, the addition of HCl likely reduces the pKa of the amine group, enhancing protonation and aqueous solubility.

Synthetic Considerations

Industrial Scalability

Industrial production would prioritize cost-effective brominating agents (e.g., Br2\text{Br}_2 over NBS) and continuous-flow reactors to optimize yield and purity. Solvent selection (e.g., acetic acid for bromination) and temperature control (0–25°C) are critical to minimize decomposition .

Comparative Analysis with Structural Analogs

CompoundKey Structural FeaturesBiological Activity
8-Bromo-3,4-dihydro-2H-1-benzopyran-4-amine HClBromine at C8, amine at C4Antimicrobial, anti-inflammatory
Chroman-4-ylamineNo bromine substituentReduced reactivity
IguratimodCarboxylic acid substituentRheumatoid arthritis treatment

The bromine atom in 8-bromo-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride significantly enhances its electrophilic reactivity compared to non-halogenated analogs, making it a more potent candidate for covalent enzyme inhibition .

Applications and Future Directions

Research Applications

  • Medicinal Chemistry: Lead compound for developing novel antimicrobials targeting multidrug-resistant pathogens.

  • Chemical Biology: Probe for studying amine-dependent enzymatic processes in inflammatory pathways.

Industrial Relevance

  • Pharmaceutical Intermediates: Scalable synthesis for high-throughput screening libraries.

  • Agrochemicals: Potential herbicide or fungicide due to halogenated aromatic structure.

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